molecular formula C15H12ClNO6S B14555764 2-(4-Chlorobenzene-1-sulfonyl)-2-methoxy-1-(4-nitrophenyl)ethan-1-one CAS No. 61821-16-7

2-(4-Chlorobenzene-1-sulfonyl)-2-methoxy-1-(4-nitrophenyl)ethan-1-one

Cat. No.: B14555764
CAS No.: 61821-16-7
M. Wt: 369.8 g/mol
InChI Key: SNMWATAPVKTDFB-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzene-1-sulfonyl)-2-methoxy-1-(4-nitrophenyl)ethan-1-one is a complex organic compound characterized by the presence of a chlorobenzene sulfonyl group, a methoxy group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzene-1-sulfonyl)-2-methoxy-1-(4-nitrophenyl)ethan-1-one typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-nitrobenzaldehyde in the presence of a base, followed by the addition of methoxyethanol. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzene-1-sulfonyl)-2-methoxy-1-(4-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

2-(4-Chlorobenzene-1-sulfonyl)-2-methoxy-1-(4-nitrophenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzene-1-sulfonyl)-2-methoxy-1-(4-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may interfere with bacterial cell wall synthesis, contributing to its antimicrobial properties. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
  • 2-methyl-aza-quinazolines

Uniqueness

2-(4-Chlorobenzene-1-sulfonyl)-2-methoxy-1-(4-nitrophenyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.

Properties

CAS No.

61821-16-7

Molecular Formula

C15H12ClNO6S

Molecular Weight

369.8 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfonyl-2-methoxy-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C15H12ClNO6S/c1-23-15(24(21,22)13-8-4-11(16)5-9-13)14(18)10-2-6-12(7-3-10)17(19)20/h2-9,15H,1H3

InChI Key

SNMWATAPVKTDFB-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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